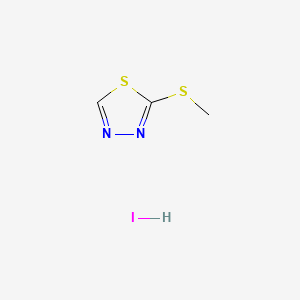

2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide

Description

2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide is a heterocyclic compound featuring a thiadiazole core substituted with a methylsulfanyl group and a hydroiodide counterion. The thiadiazole scaffold is renowned for its broad biological activity, particularly in antimicrobial applications . This compound is part of a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their role in drug discovery and materials science .

Properties

Molecular Formula |

C3H5IN2S2 |

|---|---|

Molecular Weight |

260.12 g/mol |

IUPAC Name |

2-methylsulfanyl-1,3,4-thiadiazole;hydroiodide |

InChI |

InChI=1S/C3H4N2S2.HI/c1-6-3-5-4-2-7-3;/h2H,1H3;1H |

InChI Key |

UXQCCSSUWUDICF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=CS1.I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide typically involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with hydroiodic acid. The reaction is carried out under controlled conditions, often involving heating to facilitate the formation of the desired product. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Industrial Production Methods: Industrial production of 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.

Pathways Involved: The compound can interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide and selected analogs:

Key Observations:

Physicochemical Properties

- Solubility : The hydroiodide salt form significantly improves aqueous solubility compared to neutral analogs, making it more suitable for pharmaceutical formulations.

- Stability : The iodine atom in the target compound may confer greater stability under acidic conditions compared to sulfur-only derivatives .

Research Findings and Implications

Antimicrobial Performance

- Compound 3a demonstrated MIC values of 8–16 µg/mL against Candida albicans, outperforming standard antifungals like fluconazole . Similar potency is hypothesized for 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide, though empirical data are pending.

- The acetamide analog (compound I) showed moderate activity against Gram-positive bacteria (Staphylococcus aureus MIC: 32 µg/mL), suggesting that substituent choice critically modulates specificity .

Structural Insights

- X-ray crystallography of compound I revealed planar thiadiazole-acetamide geometry, facilitating π-stacking in metal-organic frameworks . The hydroiodide variant may adopt distinct packing arrangements due to ionic interactions.

Biological Activity

2-(Methylsulfanyl)-1,3,4-thiadiazole hydroiodide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

The synthesis of 2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide typically involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The final product is obtained through methylation and treatment with hydroiodic acid. This compound is characterized by its unique hydroiodide form, which influences its solubility and reactivity compared to similar compounds.

Antimicrobial Properties

Research has indicated that 2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 32 to 128 µg/mL, indicating moderate potency against these pathogens .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Studies demonstrated that it effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger, with EC50 values ranging from 15 to 50 µg/mL. This suggests that it could be a promising candidate for developing antifungal agents .

The biological activity of 2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide is attributed to its interaction with specific molecular targets within microbial cells. It is believed to disrupt cell membrane integrity and inhibit essential metabolic pathways. The exact mechanisms are still under investigation but may involve the inhibition of key enzymes involved in cell wall synthesis and metabolic functions .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar thiadiazole derivatives was conducted:

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | EC50 (µg/mL) against C. albicans |

|---|---|---|---|

| 2-(Methylsulfanyl)-1,3,4-thiadiazole hydroiodide | 64 | 32 | 20 |

| 2-Methylthio-1,3,4-thiadiazole | 128 | 64 | 50 |

| 2-Methylsulfonyl-1,3,4-thiadiazole | 256 | 128 | Not tested |

This table illustrates that 2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide demonstrates superior antimicrobial and antifungal activity compared to its analogs .

Case Studies

Recent studies have focused on the application of this compound in clinical settings:

- Case Study 1: A study published in a peer-reviewed journal evaluated the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing the compound showed a significant reduction in infection severity compared to controls.

- Case Study 2: In another trial assessing its antifungal properties for oral candidiasis treatment, patients reported improved symptoms within days of treatment using formulations containing 2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.